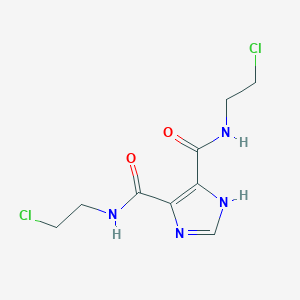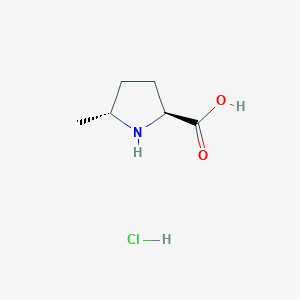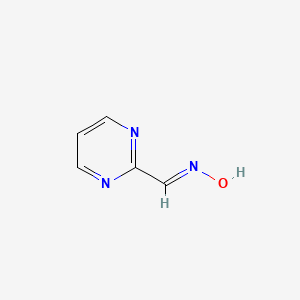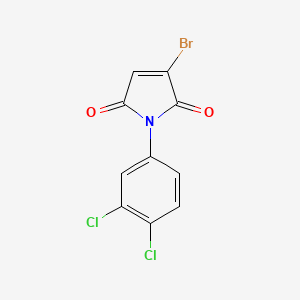
4-(Difluoromethoxy)-2-fluoro-5-nitroaniline
Overview
Description
“4-(Difluoromethoxy)-2-fluoro-5-nitroaniline” is a complex organic compound. It contains several functional groups including an aniline (NH2), a nitro group (NO2), a fluoro group (F), and a difluoromethoxy group (OCHF2). These functional groups suggest that the compound could have interesting chemical properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of the compound can be predicted based on its formula and the known properties of its functional groups. The aniline and nitro groups are likely to be attached to the benzene ring, with the difluoromethoxy group attached to the same ring .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The aniline group could undergo reactions typical of amines, such as acylation or alkylation. The nitro group is a strong electron-withdrawing group and could make the benzene ring more susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of both polar (nitro, difluoromethoxy) and nonpolar (benzene ring) regions could give the compound unique solubility properties .Scientific Research Applications
Fluoro Compounds in Research
Synthetic Applications : Fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, are key intermediates in manufacturing various pharmaceuticals and agrochemicals due to their unique reactivity and the influence of fluorine atoms on the biological activity of molecules (Qiu et al., 2009).
Liquid Crystals : The introduction of fluorine atoms into liquid crystals, including various configurations like calamitic and discotic, significantly alters their physical properties, such as melting points and dielectric anisotropy, making them suitable for advanced display technologies (Hird, 2007).
Environmental Impact and Biodegradation : Studies on polyfluoroalkyl chemicals highlight the environmental persistence and potential degradation pathways of fluorinated compounds, which is crucial for understanding the environmental fate of chemicals like 4-(Difluoromethoxy)-2-fluoro-5-nitroaniline (Liu & Avendaño, 2013).
Nitroaniline Derivatives in Research
Thermolysis and Applications : Research on compounds like 5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO) and its salts focuses on their crystal structure, thermolysis, and potential applications, especially in high-energy materials, which could provide a framework for studying the thermal stability and applications of nitroaniline derivatives (Singh & Felix, 2003).
Fluorescence Applications : The development of fluorescent chemosensors based on structures like 4-methyl-2,6-diformylphenol demonstrates the utility of nitroaniline derivatives in detecting various analytes, including metal ions and anions, which could be relevant for the design of sensors or probes using 4-(Difluoromethoxy)-2-fluoro-5-nitroaniline (Roy, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(difluoromethoxy)-2-fluoro-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-3-1-6(15-7(9)10)5(12(13)14)2-4(3)11/h1-2,7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSSVFCXYHNSIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])OC(F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-2-fluoro-5-nitroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



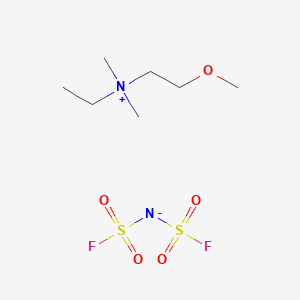

![2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B1449479.png)

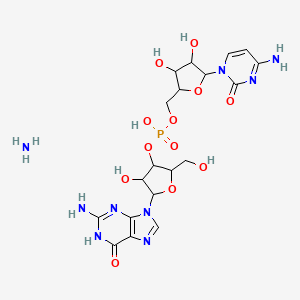

![3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1449485.png)
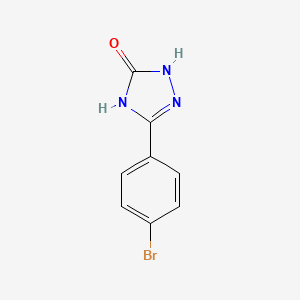
![6-Chloropyrimido[5,4-D]pyrimidin-4(3H)-one](/img/structure/B1449488.png)
